molecular formula C11H10N2O4 B2459534 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid CAS No. 57111-85-0

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid

Cat. No.: B2459534
CAS No.: 57111-85-0
M. Wt: 234.211
InChI Key: DAZKEGWEWOTAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture: Pyrrolo[3,4-b]pyridine Core Analysis

The core structure of the compound is the bicyclic heterocycle pyrrolo[3,4-b]pyridine , which consists of a pyrrole ring fused to a pyridine ring. This fusion creates a planar, conjugated bicyclic system with significant resonance stabilization.

Key features of this core include:

  • Heteroatoms : Nitrogen atoms are present in both rings, contributing to the electronic properties and reactivity of the molecule.

  • Functionalization : The presence of keto groups at positions 5 and 7 (5,7-dioxo) indicates that the pyrrole ring is oxidized to a diketone form, which can influence hydrogen bonding and electronic distribution.

  • Substitution pattern : The butanoic acid side chain is attached at position 6 of the bicyclic system, extending the molecule and introducing a carboxylic acid functional group that can participate in intermolecular interactions.

Research on similar pyrrolo[3,4-b]pyridine derivatives shows that the electronic structure is characterized by a highest occupied molecular orbital (HOMO) localized mainly on the pyrrolo[3,4-b]pyridine core, with the lowest unoccupied molecular orbital (LUMO) often distributed on substituent groups, indicating potential sites for electronic transitions and reactivity.

Crystallographic Characterization and Solid-State Packing Behavior

While specific crystallographic data for 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid is not directly available, insights can be drawn from related compounds containing the pyrrolo[3,4-b]pyridine core and carboxylic acid substituents.

Typical crystallographic features include:

  • Crystal system and space group : Related heterocyclic compounds frequently crystallize in triclinic or monoclinic systems with space groups such as P-1, allowing for diverse packing arrangements.

  • Hydrogen bonding : The carboxylic acid group and keto functionalities facilitate extensive hydrogen bonding networks, including N-H···O and O-H···O interactions, which stabilize the crystal lattice and influence packing motifs.

  • Packing motifs : Molecular packing often involves layers or chains formed via hydrogen bonds, with additional stabilization from Van der Waals forces. For example, in structurally related systems, alternating layers of organic cations and anions stack parallel to specific crystallographic planes, contributing to three-dimensional cohesion.

  • Bond lengths and angles : In pyrrolo-fused systems, typical C-C and C-N bond lengths range approximately from 1.35 to 1.50 Å, consistent with aromatic and heterocyclic character. Keto groups exhibit characteristic C=O bond lengths near 1.2 Å, influencing the overall molecular geometry.

A representative crystallographic data table for a related compound is as follows:

Parameter Value
Crystal system Triclinic
Space group P-1
Unit cell parameters (Å) a = 11.200(5), b = 12.056(9), c = 20.511(7)
Angles (°) α = 73.40(4), β = 84.67(3), γ = 63.51(5)
Volume (ų) 2373.7(1)
Z (number of formula units) 2

Hydrogen bonding and weak intermolecular interactions define the solid-state structure, often resulting in stable crystal lattices with potential semiconductor properties in some derivatives.

Properties

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-8(15)4-2-6-13-10(16)7-3-1-5-12-9(7)11(13)17/h1,3,5H,2,4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZKEGWEWOTAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-b]pyridine core, followed by functionalization to introduce the butanoic acid moiety. Specific reagents and catalysts, such as manganese triflate and tert-butyl hydroperoxide, are often employed to achieve high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification with alcohols (e.g., methanol) under acidic catalysis yields methyl esters.

  • Amide coupling with amines via carbodiimide-mediated activation (e.g., EDCl/HOBt) generates stable amides.

Reaction TypeReagents/ConditionsProduct ExampleApplication
EsterificationMethanol, H₂SO₄Methyl 4-(5,7-dioxopyrrolopyridinyl)butanoateIntermediate for further modifications
Amide CouplingEDCl, HOBt, DIPEAN-Alkyl/aryl amide derivativesBioconjugation or prodrug development

Decarboxylation

Under thermal or basic conditions, the butanoic acid side chain undergoes decarboxylation:

  • Thermal decarboxylation at >150°C produces CO₂ and a truncated hydrocarbon chain.

  • Enzymatic decarboxylation (e.g., via decarboxylases) is plausible but requires experimental validation .

Nucleophilic Substitution at the Pyrrolopyridine Core

The electron-deficient pyrrolopyridine system is susceptible to nucleophilic attack:

  • Amination with primary/secondary amines at the C3 position forms substituted derivatives.

  • Halogenation (e.g., bromination) at reactive positions enables cross-coupling reactions .

PositionReactivityExample ReactionOutcome
C3HighReaction with NH₃3-Amino-pyrrolopyridine derivative
C6ModerateBrominationBromo-substituted intermediate for Suzuki coupling

Reduction and Oxidation Reactions

  • Reduction : The dione moiety can be selectively reduced using NaBH₄ or LiAlH₄ to yield diols, though over-reduction may disrupt the bicyclic structure .

  • Oxidation : Further oxidation of the pyrrolopyridine ring is limited due to its pre-existing dioxo groups, but side-chain oxidation (e.g., α-C hydroxylation) is feasible.

Cycloaddition and Ring-Opening Reactions

The conjugated system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts. Ring-opening under acidic conditions generates linear intermediates for further functionalization .

Metal-Catalyzed Cross-Coupling

The butanoic acid chain can be modified via:

  • Sonogashira coupling to introduce alkynes.

  • Heck reaction for aryl/vinyl group incorporation.

ReactionCatalystSubstrateProduct Utility
SonogashiraPd(PPh₃)₄Terminal alkyneFluorescent probes
HeckPd(OAc)₂Aryl halideExtended π-systems for materials science

Scientific Research Applications

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of pyrrolo[3,4-b]pyridine derivatives with carboxylic acid substituents. Below is a comparative analysis of its closest analogues:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Substituent LogP CAS Number Source
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid C₁₁H₁₀N₂O₄ 234.21 Position 6 Butanoic acid ~1.20* 57111-85-0
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid C₁₄H₈N₂O₄ 268.22 Position 6 Benzoic acid 1.20 37458-42-7
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid C₁₀H₈N₂O₄ 220.18 Position 6 Propanoic acid ~0.90* Not Available
(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid C₉H₆N₂O₄ 206.16 Position 6 Acetic acid ~0.60* 36239-67-5
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid C₁₁H₁₀N₃O₄ 263.22 Position 6 Butanoic acid ~1.30* Discontinued

Notes:

  • *LogP: Estimated values based on structural similarity to reported analogues.
  • The benzoic acid derivative (C₁₄H₈N₂O₄) exhibits higher lipophilicity (LogP = 1.20) due to the aromatic ring, enhancing membrane permeability compared to aliphatic side chains .
  • The pyrazine analogue (C₁₁H₁₀N₃O₄) replaces the pyridine core with a pyrazine ring, increasing nitrogen content and altering electronic properties .

Biological Activity

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique pyrrolopyridine structure, which contributes to its reactivity and interaction with biological systems.

The molecular formula of this compound is C11H10N2O4C_{11}H_{10}N_{2}O_{4} with a molecular weight of approximately 230.21 g/mol. The presence of dioxo groups indicates potential for various oxidation states, which may influence its biological reactivity and therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exert effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It could affect signaling pathways critical for cell proliferation and apoptosis.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory and anticancer properties .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:

  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibits antimicrobial properties against various bacterial strains.
  • Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines in laboratory settings. Dose-dependent responses were observed, indicating potential for further development as an anticancer agent.
  • Anti-inflammatory Effects : Preliminary tests indicated that it may reduce inflammation markers in cell cultures.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results showed that at concentrations of 50 µM, there was a significant reduction in cell viability (approximately 70% compared to control). This suggests a promising role for this compound in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both strains, indicating effective antimicrobial properties that warrant further exploration for clinical applications .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC₁₁H₉N₂O₄Similar dioxo groupsModerate cytotoxicity
Compound BC₁₁H₁₁N₂O₄Additional methyl groupLow antimicrobial activity
4-(5,7-Dioxo...)C₁₁H₁₀N₂O₄Unique pyrrolopyridine structureHigh cytotoxicity and antimicrobial activity

Q & A

Basic: What synthetic strategies are recommended for achieving high purity in the preparation of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid?

Methodological Answer:

  • Key Steps :
    • Intermediate Functionalization : Use protected pyrrolopyridine derivatives (e.g., Boc-protected intermediates) to stabilize reactive sites during synthesis .
    • Catalytic Conditions : Optimize coupling reactions (e.g., amidation or alkylation) with catalysts like Pd or Cu to enhance yield, as seen in structurally related compounds in patent applications .
    • Purification : Employ gradient HPLC with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to resolve polar byproducts. Validate purity via LC-MS (mass accuracy < 2 ppm) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the fused pyrrolopyridine-dione core (bond angles and torsion angles) to confirm regiochemistry, as demonstrated for analogous compounds .
  • Spectroscopic Validation :
    • NMR : Assign peaks using 1H^1H-13C^{13}C HSQC and HMBC to verify the butanoic acid sidechain connectivity.
    • FT-IR : Confirm carbonyl stretches (5,7-dione) at ~1680–1720 cm1^{-1}.
  • High-Resolution Mass Spectrometry (HRMS) : Target mass error < 3 ppm for molecular ion [M+H]+^+, ensuring correct elemental composition .

Advanced: How can computational modeling predict the environmental fate and biodegradability of this compound?

Methodological Answer:

  • Tools :
    • Use EPI Suite to estimate logP (hydrophobicity) and Biowin models for biodegradability .
    • Molecular Dynamics (MD) : Simulate interaction with soil matrices to assess adsorption potential.
  • Experimental Validation :
    • Soil Microcosm Studies : Measure half-life (t1/2t_{1/2}) under aerobic/anaerobic conditions (pH 6.5–7.5) .
    • Metabolite Profiling : Identify degradation products via QTOF-MS/MS and compare with in silico predictions.

Advanced: What experimental design principles apply when studying the structure-activity relationship (SAR) of this compound in enzyme inhibition assays?

Methodological Answer:

  • Variables to Control :
    • Enzyme Source : Use recombinant isoforms (e.g., kinases or oxidoreductases) to isolate target interactions.
    • Buffer Conditions : Maintain pH 6.5–7.4 (ammonium acetate buffer) to stabilize protein structure .
  • Dose-Response Analysis :
    • Use a 12-point concentration curve (0.1 nM–100 µM) to calculate IC50_{50}.
    • Include positive controls (e.g., staurosporine for kinases) to validate assay robustness .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study : If 1H^1H NMR shows unexpected splitting in the pyrrolopyridine ring:
    • Variable Temperature NMR : Assess dynamic rotational barriers (e.g., hindered rotation around the dione moiety).
    • DFT Calculations : Compare theoretical vs. experimental chemical shifts using Gaussian09 at the B3LYP/6-31G* level .
    • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace signal origins .

Basic: What are the best practices for validating HPLC methods to quantify this compound in biological matrices?

Methodological Answer:

  • Column Selection : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a guard cartridge.
  • Mobile Phase :
    • Buffer : 10 mM ammonium formate (pH 3.5) with 0.1% formic acid.
    • Gradient : 5–95% acetonitrile over 15 min .
  • Validation Parameters :
    • Linearity : R2>0.995R^2 > 0.995 over 1–100 µg/mL.
    • LOQ : Signal-to-noise ratio ≥ 10 at 0.5 µg/mL.

Advanced: What strategies mitigate oxidative degradation during long-term stability studies of this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -80°C under argon to prevent free radical formation.
    • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for solid-state stability.
  • Analytical Monitoring :
    • Track peroxide formation via USP <661> guidelines.
    • Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.